Vanillic Acid

Beschreibung

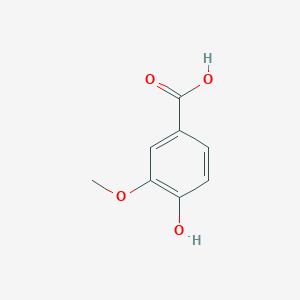

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOLLVMJNQIZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Record name | vanillic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanillic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059522 | |

| Record name | Vanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS], Solid, White to beige powder or needle; vanilla like odour | |

| Record name | Vanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-3-methoxy benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1.5 mg/mL at 14 °C, slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxy-3-methoxy benzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000171 [mmHg] | |

| Record name | Vanillic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-34-6 | |

| Record name | Vanillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanillic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM8Q3JM2Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | Vanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of Vanillic Acid

De Novo Biosynthesis in Plants

In plants, vanillic acid is synthesized de novo through a series of metabolic pathways, starting from primary metabolites. This process involves the conversion of carbohydrates into aromatic amino acids, which are then channeled into the phenylpropanoid pathway to produce a variety of phenolic compounds, including this compound.

Shikimate Pathway Intermediates and Enzymes

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. nih.govfrontiersin.orgfrontiersin.org This pathway converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids. nih.gov The pathway consists of seven enzymatic steps, with key intermediates such as 3-dehydroquinate, 3-dehydroshikimate, and shikimate itself. nih.govoup.com While animals obtain these essential amino acids from their diet, plants utilize this pathway to produce a wide array of secondary metabolites. nih.govoup.com The enzymes of the shikimate pathway are highly regulated and play a crucial role in directing carbon flow towards the synthesis of various aromatic compounds. frontiersin.org

Phenylpropanoid Pathway and Vanillin (B372448) Precursors

The phenylpropanoid pathway is the primary route for the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and phenolic acids like this compound. mdpi.comnih.gov The pathway begins with the deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.comwikipedia.org This initial step is a critical control point, channeling carbon from primary metabolism into the synthesis of phenylpropanoids. frontiersin.org Subsequent enzymatic reactions lead to the formation of various precursors for vanillin and this compound, such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.orgmdpi.comresearchgate.net In Vanilla planifolia, the development of flavor precursors is heavily reliant on this pathway. nih.gov

Enzymatic Conversions (e.g., Phenylalanine Ammonia-Lyase, Cinnamate-4-Hydroxylase)

Several key enzymes are involved in the conversion of precursors within the phenylpropanoid pathway.

Phenylalanine Ammonia-Lyase (PAL) is the first and rate-limiting enzyme in the phenylpropanoid pathway. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgscience.gov PAL is a crucial enzyme that directs the flow of carbon from phenylalanine into the biosynthesis of numerous secondary metabolites. frontiersin.orgresearchgate.net Its activity is often induced by various stimuli, including tissue wounding and pathogenic attack. wikipedia.org

Cinnamate-4-Hydroxylase (C4H) is the second major enzyme in the pathway. researchgate.net It is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. mdpi.comresearchgate.netcore.ac.uk This reaction is a critical step in providing the necessary precursor for the synthesis of various phenolic acids, including ferulic acid and ultimately this compound. researchgate.net The coordinated action of PAL and C4H is essential for the efficient production of these compounds. core.ac.uk

| Enzyme | EC Number | Substrate | Product | Pathway Involvement |

| Phenylalanine Ammonia-Lyase | 4.3.1.24 | L-phenylalanine | trans-Cinnamic acid | First step in the phenylpropanoid pathway. wikipedia.org |

| Cinnamate-4-Hydroxylase | 1.14.13.11 | trans-Cinnamic acid | p-Coumaric acid | Second step in the phenylpropanoid pathway. researchgate.netcore.ac.uk |

Microbial Bioconversion from Precursors

Microorganisms offer an alternative and often more efficient route for the production of this compound through the bioconversion of various precursor compounds. This approach is of significant industrial interest as it can utilize renewable feedstocks.

Ferulic Acid Catabolism and Associated Enzymes

Ferulic acid, a common constituent of plant cell walls, is a key precursor for the microbial production of this compound. mdpi.commdpi.com Several microorganisms, including species of Pseudomonas, Streptomyces, and Sporotrichum, are capable of catabolizing ferulic acid to this compound. mdpi.comnih.govresearchgate.net The most efficient pathway for this conversion is a CoA-dependent, non-β-oxidative route. mdpi.com This pathway involves two key enzymes:

Feruloyl-CoA Synthetase (Fcs): This enzyme activates ferulic acid by ligating it to coenzyme A (CoA), forming feruloyl-CoA. mdpi.comnih.gov

Enoyl-CoA Hydratase/Lyase (Ech): This enzyme then hydrates and cleaves the feruloyl-CoA to produce vanillin and acetyl-CoA. nih.govresearchgate.net The vanillin is subsequently oxidized to this compound by a vanillin dehydrogenase. nih.govnih.gov

Some microorganisms can directly convert ferulic acid to this compound, which can then be further metabolized. researchgate.netgoogle.comoup.com For instance, the thermophilic fungus Sporotrichum thermophile can produce high levels of this compound from ferulic acid. researchgate.net

Isoeugenol (B1672232) and Eugenol (B1671780) Conversion Pathways

Isoeugenol and eugenol, both found in essential oils like clove oil, are also valuable precursors for the microbial production of this compound. mdpi.com

Isoeugenol Conversion: The biotransformation of isoeugenol to vanillin and subsequently to this compound has been demonstrated in various microorganisms, including species of Pseudomonas, Rhodococcus, and Aspergillus. onlinesciencepublishing.comresearchgate.netnih.gov The conversion of isoeugenol often proceeds via vanillin as an intermediate, which is then oxidized to this compound. onlinesciencepublishing.com Some strains, like Pseudomonas putida IE27, show high activity in converting isoeugenol to vanillin. nih.gov

Eugenol Conversion: The bioconversion of eugenol to this compound typically involves a multi-step pathway. mdpi.com Microorganisms such as Pseudomonas sp. HR199 can convert eugenol to ferulic acid via coniferyl alcohol and coniferyl aldehyde. mdpi.commdpi.com The ferulic acid is then catabolized to vanillin and subsequently oxidized to this compound. mdpi.com The conversion pathway involves several enzymes, including eugenol hydroxylase, coniferyl alcohol dehydrogenase, and coniferyl aldehyde dehydrogenase. mdpi.com

| Precursor | Intermediate(s) | Key Enzymes | Final Product |

| Ferulic Acid | Feruloyl-CoA, Vanillin | Feruloyl-CoA Synthetase, Enoyl-CoA Hydratase/Lyase, Vanillin Dehydrogenase mdpi.comnih.gov | This compound |

| Isoeugenol | Vanillin | Isoeugenol Monooxygenase, Vanillin Dehydrogenase mdpi.com | This compound |

| Eugenol | Coniferyl Alcohol, Coniferyl Aldehyde, Ferulic Acid, Vanillin | Eugenol Hydroxylase, Coniferyl Alcohol Dehydrogenase, Coniferyl Aldehyde Dehydrogenase, Feruloyl-CoA Synthetase, Enoyl-CoA Hydratase/Lyase, Vanillin Dehydrogenase mdpi.com | This compound |

Degradation Pathways and Intermediate Products

The microbial degradation of this compound can proceed through several routes, leading to the formation of various intermediate products. The specific pathway utilized often depends on the microbial species and the environmental conditions.

Common degradation pathways include:

Demethylation to Protocatechuic Acid: A prevalent pathway for this compound degradation involves O-demethylation to form protocatechuic acid. rsc.orgkjom.org This reaction is a critical step in funneling this compound into the β-ketoadipate pathway for further metabolism. rsc.org In some engineered strains of Corynebacterium glutamicum, the expression of the this compound O-demethylase (vanAB) gene enables the conversion of this compound to protocatechuic acid. mdpi.com

Reduction to Vanillyl Alcohol: this compound can be reduced to vanillyl alcohol. mdpi.comasm.org This conversion is often observed as a detoxification mechanism in microorganisms, as vanillyl alcohol is generally less toxic than this compound and its aldehyde precursor, vanillin. mdpi.com In Nocardia sp., this reduction is carried out by a carboxylic acid reductase. asm.org

Decarboxylation to Guaiacol (B22219): Another significant degradation route is the non-oxidative decarboxylation of this compound to produce guaiacol. mdpi.comasm.orgnih.gov This pathway has been notably characterized in Streptomyces sp. D7, which efficiently carries out this conversion. nih.gov The resulting guaiacol can be further demethylated to catechol. kjom.org

Other reported intermediates in this compound degradation include methoxyhydroquinone. cdnsciencepub.com These intermediates are subsequently channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water. nih.gov

Table 1: Key Degradation Pathways of this compound and Their Products

| Degradation Pathway | Key Intermediate Product(s) | Microbial Examples |

| O-demethylation | Protocatechuic acid | Corynebacterium glutamicum, Pseudomonas sp., Rhodococcus sp. |

| Reduction | Vanillyl alcohol | Nocardia sp., Arthrobacter sp. |

| Non-oxidative Decarboxylation | Guaiacol | Streptomyces sp. D7, Nocardia sp. |

Genetic Engineering and Metabolic Engineering Approaches for Biosynthesis Optimization

To enhance the microbial production of this compound and its derivatives like vanillin, various genetic and metabolic engineering strategies have been employed. These approaches aim to optimize biosynthetic pathways, increase precursor availability, and mitigate product toxicity. mdpi.comnih.gov

A cornerstone of metabolic engineering for this compound production is the introduction of heterologous enzymes to construct novel biosynthetic pathways in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. mdpi.comasm.org

Key strategies include:

De Novo Biosynthesis from Glucose: Researchers have engineered E. coli and yeast to produce this compound from glucose. asm.orgacs.org This involves engineering the shikimate pathway to overproduce protocatechuic acid, which is then methylated to form this compound. asm.org

Conversion from Lignin-Derived Aromatics: Engineered microbes can convert compounds derived from lignin (B12514952), such as ferulic acid, into this compound and subsequently vanillin. mdpi.commdpi.com This often involves the expression of genes like fcs (feruloyl-CoA synthetase) and ech (enoyl-CoA hydratase/aldolase) from organisms like Pseudomonas fluorescens or Amycolatopsis sp. mdpi.comnih.gov

Pathway Assembly in Chassis Organisms: Entire metabolic pathways have been reconstructed in host organisms. For instance, an artificial pathway for vanillyl alcohol biosynthesis from simple carbon sources was created in E. coli using four heterologous enzymes. mdpi.com Similarly, a vanillin biosynthetic pathway was constructed in S. cerevisiae and Schizosaccharomyces pombe using genes from a mold, a bacterium, and even humans. asm.org

Beyond pathway construction, several strategies are used to optimize the production of this compound and its derivatives:

Increasing Precursor and Cofactor Supply: The production of this compound and vanillin can be enhanced by increasing the intracellular availability of precursors like L-tyrosine and cofactors such as S-adenosyl-l-methionine (SAM) and NADPH. x-mol.net For example, supplementing cultures with methyl donors like methionine can improve the conversion of protocatechuic acid to this compound. mdpi.com

Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing pathways are often blocked. This can involve deleting genes responsible for the degradation of the target compound or the formation of byproducts. For instance, inactivating alcohol dehydrogenases can prevent the reduction of vanillin to vanillyl alcohol, thereby increasing vanillin yields. x-mol.net

Process Optimization: Fermentation conditions such as pH, temperature, and substrate concentration are optimized to maximize production. upm.edu.mynih.gov Statistical methods like response surface methodology are often employed for this purpose. upm.edu.my For example, maintaining glucose in the fermentation broth can prevent the conversion of vanillin to this compound in some bacteria. nih.gov

A significant challenge in the microbial production of compounds like vanillin is their toxicity to the host cells, which can inhibit growth and enzyme activity, thereby limiting production titers. researchgate.net

Glycosylation , the enzymatic addition of a sugar moiety to the product, has emerged as an effective strategy to overcome this feedback inhibition. researcher.lifeacs.orgnih.gov

Mechanism: By converting vanillin to its less toxic glucoside, vanillin-β-D-glucoside, the intracellular concentration of free vanillin is kept low, alleviating its inhibitory effects. researchgate.net This strategy mimics the storage form of vanillin found in vanilla pods. asm.org

Implementation: This is achieved by introducing a UDP-glycosyltransferase (UGT) enzyme into the production host. mdpi.com For example, a UGT from Arabidopsis thaliana has been used in engineered yeast to produce glucovanillin (B191341). mdpi.comresearchgate.net

Enhanced Titers: This approach has led to significantly higher product titers. In one study with S. cerevisiae, glycosylation enabled a titer of 7476.5 mg/L of glucovanillin (equivalent to 3619.4 mg/L of vanillin) in a bioreactor. researcher.liferesearchgate.net

Table 2: Engineered Microorganisms for this compound and Derivative Production

| Engineered Microorganism | Target Product | Key Engineering Strategies | Reference |

| Escherichia coli | Vanillin | Expression of fcs and ech genes; deletion of alcohol dehydrogenases; optimization of cofactor supply. | mdpi.comx-mol.net |

| Saccharomyces cerevisiae | Vanillin, Glucovanillin | Construction of de novo pathway from glucose; expression of heterologous enzymes; glycosylation. | asm.orgresearcher.lifeacs.org |

| Corynebacterium glutamicum | Protocatechuic acid | Expression of this compound O-demethylase. | mdpi.com |

| Pseudomonas putida | Vanillin | Downregulation of vanillin dehydrogenase; enhancement of feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase expression. | mdpi.com |

Molecular Mechanisms of Biological Activities

Antioxidant Mechanisms of Action

Vanillic acid's antioxidant capabilities are attributed to several interconnected molecular pathways. It directly scavenges harmful reactive species and modulates the expression and activity of key antioxidant enzymes.

This compound has demonstrated a significant ability to inhibit oxidative stress by reducing the generation of reactive oxygen species (ROS). mdpi.comscispace.com In studies involving human neutrophils, this compound was found to significantly downregulate the oxidative burst induced by fMLP, a potent chemoattractant. mdpi.comnih.gov This leads to a reduction in ROS levels. mdpi.comnih.gov At concentrations of 5 µg/mL and 50 µg/mL, it inhibited ROS generation by 40.5% and 77.8%, respectively. mdpi.com Research has also shown that this compound can mitigate the harmful effects of hydrogen peroxide-induced oxidative stress in cell lines. nih.gov Furthermore, it has been observed to reduce ROS production in various experimental models, including those related to cardiovascular conditions. scispace.comresearchgate.netfrontiersin.org

A key aspect of this compound's antioxidant activity is its ability to modulate crucial oxidative-related markers. It has been shown to reduce markers such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), Heme Oxygenase 1 (HO-1), and glutathione peroxidase (GSH-Px). researchgate.netnih.govbenthamdirect.comingentaconnect.com Studies have demonstrated that this compound treatment can increase the levels of SOD and GSH, which are essential antioxidant enzymes. frontiersin.orgresearchgate.net For instance, in H9c2 cells subjected to oxidative stress, this compound reversed the decrease in SOD and GSH levels. frontiersin.org Similarly, in a rat model of drug-induced thrombocytopenia, this compound helped maintain SOD activity. ukrbiochemjournal.orgresearchgate.net The compound also upregulates the expression of HO-1, a potent antioxidant enzyme, often through the activation of the Nrf2 pathway. frontiersin.orgresearchgate.net

This compound provides protection against cellular damage by inhibiting lipid peroxidation and protein carbonylation. mdpi.comnih.gov It has been shown to constrain lipid peroxidation in cellular membranes due to its phenolic nature. nih.gov In human plasma treated with peroxynitrite, this compound inhibited the formation of thiobarbituric acid-reactive substances (TBARS), which are indicators of lipid peroxidation. mdpi.comnih.gov At a concentration of 50 μg/mL, it reduced TBARS levels by as much as 83%. mdpi.com The compound also limits the formation of protein carbonyl groups, a marker of protein oxidation. mdpi.comnih.gov In the same plasma model, this compound at concentrations of 5–50 µg/mL significantly reduced protein carbonylation by up to 55%. mdpi.com

Direct scavenging of reactive species is a primary antioxidant mechanism of this compound. mdpi.comnih.gov Non-cellular tests have confirmed its ability to act as a scavenger of hypochlorous acid and hydrogen peroxide. mdpi.comnih.govresearchgate.net The scavenging activity (SC50) of this compound for hypochlorous acid was found to be 1.74 µg/mL, and for hydrogen peroxide, it was 10.40 µg/mL. mdpi.com Another study highlighted that among several benzoic acid derivatives, this compound was the most efficient scavenger of hydrogen peroxide. researchgate.net

| Reactive Species | SC₅₀ (µg/mL) | Reference |

|---|---|---|

| Hypochlorous Acid | 1.74 | mdpi.com |

| Hydrogen Peroxide | 10.40 | mdpi.com |

This compound modulates the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) pathways, which are critical for cellular defense against oxidative stress. frontiersin.orgresearchgate.net Activation of the Nrf2 pathway by this compound leads to the upregulation of antioxidant genes, including HO-1. frontiersin.orgresearchgate.net This mechanism has been observed in various models, including those for neurodegenerative diseases and cardiovascular conditions. frontiersin.orgresearchgate.netresearchgate.net For example, this compound has been shown to inhibit oxidative stress and neuroinflammation through Nrf2 activation and subsequent HO-1 expression. frontiersin.org Furthermore, it has been suggested that this compound can competitively bind to the Keap1-Kelch domain, which facilitates the activation of this antioxidant pathway. researchgate.net

Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of this compound are well-documented and are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediators. This compound has been shown to block pro-inflammatory cytokines and suppress inflammatory cascades. researchgate.netnih.govbenthamdirect.comingentaconnect.com Its anti-inflammatory properties are linked to its ability to inhibit key signaling pathways such as Nuclear Factor Kappa B (NF-κB), Mitogen-Activated Signaling Proteins (MAPK), and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. researchgate.netnih.govbenthamdirect.com

In human neutrophils, this compound has been observed to suppress the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). mdpi.comnih.gov Furthermore, studies have demonstrated that the anti-inflammatory mechanisms of this compound involve the inhibition of NF-κB activation, which in turn leads to a reduction in the production of pro-inflammatory cytokines. nih.govacs.org This inhibition of key inflammatory pathways underscores the potential of this compound in modulating inflammatory responses.

| Pathway/Molecule | Effect | Reference |

|---|---|---|

| NF-κB | Inhibition of activation | nih.gov, nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-8) | Suppressed release | mdpi.com, nih.gov |

| MAPK | Inhibitory activity | nih.gov, benthamdirect.com |

| JAK/STAT | Inhibitory activity | nih.gov, benthamdirect.com |

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

This compound has been shown to effectively suppress the production of several key pro-inflammatory cytokines. In various studies, it has demonstrated the ability to reduce the levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). tandfonline.comqascf.commdpi.com For instance, in lipopolysaccharide (LPS)-stimulated human lung fibroblasts, this compound significantly reduced the levels of TNF-α, IL-6, and IL-1β. qascf.com Similarly, in a model of ulcerative colitis, this compound administration led to a reduction in IL-6 levels. mdpi.com Research on human neutrophils also revealed that this compound can suppress the release of TNF-α and IL-8. researchgate.netmdpi.com Furthermore, in human osteoarthritic chondrocytes, this compound treatment resulted in the inhibition of several cytokines, including TNF-α, IL-1β, IL-6, and IL-8. nih.gov

Modulation of NFκB Activation Pathways

A central mechanism for the anti-inflammatory effects of this compound is its ability to modulate the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov this compound has been observed to inhibit the activation of NF-κB. tandfonline.comnih.gov This inhibition is achieved, in part, by preventing the degradation of the inhibitor of NF-κB, IκBα. nih.govsemanticscholar.org By preserving IκBα, this compound effectively keeps NF-κB in an inactive state within the cytoplasm, preventing its translocation to the nucleus where it would otherwise trigger the transcription of pro-inflammatory genes. nih.gov Studies have shown that this compound can attenuate the phosphorylation of IκBα and the p65 subunit of NF-κB, further confirming its inhibitory effect on this pathway. mdpi.comqascf.com

Suppression of Myeloperoxidase and N-acetyl-β-D-glucosaminidase Activity

This compound has been demonstrated to inhibit the activity of myeloperoxidase (MPO) and N-acetyl-β-D-glucosaminidase, enzymes associated with neutrophil infiltration and inflammation. nih.govresearchgate.netresearchgate.netacs.org In murine models of inflammatory pain, treatment with this compound resulted in the inhibition of both carrageenan- and complete Freund's adjuvant (CFA)-induced MPO and N-acetyl-β-D-glucosaminidase activity in paw tissue. nih.govresearchgate.net This indicates that this compound can reduce the accumulation and activation of neutrophils at sites of inflammation.

Regulation of MAPK and JAK/STAT Signaling Pathways

This compound has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways, which are critically involved in inflammatory processes. ingentaconnect.combenthamdirect.comnih.gov Research indicates that this compound can suppress the activation of the MAPK pathway. nih.govqascf.com Specifically, it has been observed to decrease the phosphorylation of key MAPK proteins such as JNK and ERK in a dose-dependent manner. qascf.com By inhibiting the MAPK and JAK/STAT pathways, this compound can effectively block the downstream production of pro-inflammatory cytokines and mediators. ingentaconnect.combenthamdirect.comnih.gov

Anticancer Mechanisms of Action

Apoptosis Induction and Modulation of Apoptotic Proteins (e.g., BAX, Casp3, Casp7, Cyt C, p53, Bcl-2)

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key apoptotic proteins. nih.gov One of the primary mechanisms involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Specifically, this compound has been shown to increase the expression of BAX, a pro-apoptotic protein, while decreasing the expression of Bcl-2, an anti-apoptotic protein. qascf.comnih.gov This shift in the BAX/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. Furthermore, studies have demonstrated that this compound can increase the levels of cleaved caspase-3 (Casp3) and caspase-7 (Casp7), which are key executioner caspases that carry out the final stages of apoptosis. nih.govnih.gov this compound has also been found to elevate the expression of cytochrome c (Cyt C), which is released from the mitochondria during apoptosis and activates the caspase cascade. nih.govnih.gov

Moreover, this compound has been observed to increase the expression of the tumor suppressor gene p53. nih.govnih.gov The p53 protein plays a crucial role in arresting the cell cycle and inducing apoptosis in response to cellular stress, including DNA damage. By upregulating p53, this compound can promote the elimination of cancer cells.

Table 1: Effect of this compound on Apoptotic Proteins

| Protein | Effect of this compound | Role in Apoptosis | References |

|---|---|---|---|

| BAX | Increased expression | Pro-apoptotic | qascf.comnih.govqascf.com |

| Caspase-3 (Casp3) | Increased activation (cleavage) | Executioner caspase | qascf.comnih.govqascf.com |

| Caspase-7 (Casp7) | Increased expression | Executioner caspase | nih.govnih.gov |

| Cytochrome C (Cyt C) | Increased expression | Activates caspases | nih.govnih.gov |

| p53 | Increased expression | Tumor suppressor, induces apoptosis | nih.govnih.gov |

| Bcl-2 | Decreased expression | Anti-apoptotic | qascf.comnih.gov |

Disruption of Cancer Cell Cycle Progression

A critical aspect of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. This compound has been demonstrated to halt this process, primarily by inducing a G1 phase arrest. nih.govresearchgate.net This means that it stops cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. nih.gov

Studies using flow cytometry have shown that this compound significantly increases the population of cancer cells in the G1 phase. researchgate.netmdpi.com This effect is linked to the downregulation of key regulatory proteins, such as cyclin D1. nih.gov Cyclin D1 is crucial for the progression from the G1 to the S phase of the cell cycle. nih.gov Research has observed a notable decrease in cyclin D1 expression in cancer cells treated with this compound, suggesting a mechanism for the observed G1 arrest. nih.govfoodandnutritionresearch.net For instance, in human colon cancer HCT116 cells, this compound treatment led to a significant G1 phase arrest and a reduction in cell proliferation. nih.govresearchgate.net

Inhibition of Cell Migration, Invasion, and Angiogenesis

The spread of cancer to other parts of the body, known as metastasis, is a major cause of cancer-related mortality and involves cell migration and invasion. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is also crucial for tumor growth and metastasis. This compound has been shown to inhibit all three of these processes. nih.govresearchgate.netresearchgate.net

Research indicates that this compound can curtail the migration and invasion of tumor cells. nih.gov This is achieved in part by downregulating the expression of proteins like matrix metalloproteinase-2 (MMP-2) and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. nih.gov Furthermore, this compound has been found to inhibit angiogenesis. nih.gov It achieves this by reducing the expression of vascular endothelial growth factor (VEGF) and erythropoietin (EPO), two key proteins that promote the formation of new blood vessels. mdpi.comnih.gov Studies have also shown that this compound can disrupt the tube formation of endothelial cells, a critical step in angiogenesis. mdpi.comnih.gov

Potentiation of Chemotherapeutic Drug Efficacy

This compound has demonstrated the ability to enhance the effectiveness of existing chemotherapeutic drugs. nih.govresearchgate.net This is a significant finding, as it could potentially lead to more effective combination therapies with reduced side effects. For example, studies have investigated the effect of this compound on P-glycoprotein (P-gp) activity in multidrug-resistant cancer cells. nih.gov P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to drug resistance. nih.gov It was found that this compound could significantly reduce the IC50 (a measure of drug effectiveness) of the chemotherapy drug doxorubicin (B1662922) in both sensitive and multidrug-resistant cancer cells, suggesting it can help overcome drug resistance. nih.gov

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. nih.gov These pathways control various cellular processes, including proliferation, survival, and angiogenesis.

Key signaling pathways inhibited by this compound include:

HIF-1α Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a crucial transcription factor that helps tumors adapt to low-oxygen environments and promotes angiogenesis and tumor progression. nih.gov this compound has been shown to suppress the synthesis of HIF-1α protein. researchgate.netfoodandnutritionresearch.netnih.gov

mTOR/p70S6K/4E-BP1 Pathway: This pathway is a central regulator of cell growth and proliferation. This compound inhibits the phosphorylation of key components of this pathway, including mTOR, p70S6K, and 4E-BP1, in human colon cancer cells. foodandnutritionresearch.netnih.govswu.ac.th This inhibition contributes to the suppression of HIF-1α expression. foodandnutritionresearch.netnih.gov

Raf/MEK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. This compound has been found to inhibit this pathway, which also contributes to the suppression of HIF-1α expression in human colon cancer cells. mdpi.comfoodandnutritionresearch.netnih.gov

PI3K/AKT/mTOR Pathway: This is another critical pathway for cell survival and proliferation. This compound has been shown to inhibit the activation of this pathway in various cancer cells. nih.gov

JAK/STAT Pathway: The JAK/STAT pathway is involved in inflammation and cancer. This compound can inhibit the activation of this pathway, contributing to its anti-tumor effects. nih.gov

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that plays a key role in inflammation and the regulation of genes involved in cell survival. This compound has been shown to suppress the expression of NF-κB, which can inhibit the growth of cancer cells. nih.gov

| Signaling Pathway | Key Proteins Modulated by this compound | Downstream Effects |

| HIF-1α | HIF-1α | Inhibition of angiogenesis and tumor progression. nih.gov |

| mTOR/p70S6K/4E-BP1 | mTOR, p70S6K, 4E-BP1 | Suppression of protein synthesis and cell growth. foodandnutritionresearch.netnih.govswu.ac.th |

| Raf/MEK/ERK | Raf, MEK, ERK | Inhibition of cell proliferation. mdpi.comfoodandnutritionresearch.netnih.gov |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Inhibition of cell survival and proliferation. nih.gov |

| JAK/STAT | JAK, STAT | Inhibition of cell proliferation and survival. nih.gov |

| NF-κB | NF-κB | Suppression of inflammation and cell survival genes. nih.gov |

Neuroprotective Mechanisms of Action

In addition to its anticancer properties, this compound has also been investigated for its potential to protect the nervous system from damage and degeneration.

Attenuation of Cognitive Impairment and Oxidative Stress

Studies have shown that this compound can alleviate cognitive deficits and combat oxidative stress in the brain. nih.gov In a mouse model of Alzheimer's disease, where cognitive impairment is induced by β-amyloid peptides, administration of this compound was found to improve memory and reduce neurodegeneration. nih.gov

The neuroprotective effects of this compound are linked to its ability to counteract oxidative stress. nih.gov It has been shown to enhance the levels of glutathione (GSH), a major endogenous antioxidant, and reduce the generation of ROS in the brain. nih.gov Furthermore, this compound can induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase 1 (HO-1), which are key components of the cellular antioxidant defense system. nih.gov This antioxidant activity helps to protect neurons from damage and death, thereby preserving cognitive function. nih.gov

Protection against Neuroinflammation and Neurodegeneration

This compound (VA) demonstrates notable neuroprotective properties by counteracting neuroinflammation and neurodegeneration. frontiersin.orgmdpi.commdpi.com Studies have shown its potential in mitigating the pathological manifestations of neurodegenerative conditions like multiple sclerosis and Alzheimer's disease. frontiersin.orgresearchgate.net In animal models of multiple sclerosis, this compound has been observed to improve motor, coordination, and cognitive impairments, and ameliorate histopathological features during the remyelination phase. frontiersin.org Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.complantarchives.org Research suggests that this compound can downregulate inflammatory cytokines, which are key players in neuroinflammation. mdpi.complantarchives.org Furthermore, it has been found to attenuate cognitive impairment and oxidative stress induced by neurotoxins, highlighting its potential as a therapeutic agent for neurodegenerative disorders. plantarchives.orgtandfonline.com

Modulation of Specific Signaling Pathways (e.g., Nrf2/HO-1, IGF-1, RAGE/JNK)

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.

Nrf2/HO-1 Pathway: this compound has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. mdpi.comimrpress.comresearchgate.net This pathway is a crucial cellular defense mechanism against oxidative stress. researchgate.net By activating Nrf2, this compound enhances the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage. mdpi.comimrpress.comtaylorandfrancis.com This mechanism is considered a potential therapeutic target for conditions like epilepsy and has been observed in models of Alzheimer's disease. imrpress.comresearchgate.net

IGF-1 Signaling: this compound has been found to interact with the Insulin-like growth factor 1 (IGF-1) signaling pathway. imrpress.commdpi.comnih.gov In silico studies and cell-based assays have shown that this compound can bind to the IGF-1 receptor, activating downstream signaling molecules like Akt and mTOR. mdpi.comnih.govresearchgate.net This pathway is known to be a positive regulator of muscle cell proliferation and is also implicated in neuronal survival and differentiation. imrpress.commdpi.com The interaction with the IGF-1 pathway suggests a role for this compound in promoting neuronal health and regeneration.

RAGE/JNK Pathway: this compound has been demonstrated to inhibit the Receptor for Advanced Glycation End products (RAGE)-mediated c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.netfrontiersin.orgnih.gov The RAGE pathway is involved in inflammatory responses and is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.gov By suppressing the RAGE/JNK pathway, this compound can reduce the expression of pro-inflammatory markers and inhibit glial cell activation, thus mitigating neuroinflammation. researchgate.netnih.gov

Restoration of Spatial Memory and Reduction of Inflammatory Markers in Neurological Disorders

Clinical and preclinical studies have provided evidence for this compound's ability to restore spatial memory and reduce inflammatory markers in the context of neurological disorders. In a rat model of cerebral hypoperfusion and reperfusion, pretreatment with this compound significantly restored spatial memory. nih.gov This improvement in cognitive function was accompanied by a significant decrease in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the hippocampus. nih.gov Conversely, the level of the anti-inflammatory cytokine Interleukin-10 (IL-10) was increased. nih.gov These findings suggest that this compound's neuroprotective effects are, at least in part, mediated by its ability to modulate the inflammatory environment in the brain, leading to improved neuronal function and cognitive performance. plantarchives.orgnih.gov However, some studies have shown that this compound supplementation failed to improve ischemic neurobehavioral recovery in adolescent rats, indicating that the age at which cerebral ischemia occurs may influence the therapeutic outcome. exlibrisgroup.comresearchgate.net

Antimicrobial Mechanisms of Action

Antibacterial Activity (e.g., against E. coli, S. aureus, C. albicans, Salmonella Typhimurium, Enterobacter hormaechei, Enterobacter cloacae, Pseudomonas aeruginosa)

This compound has demonstrated a broad spectrum of antibacterial activity against various pathogenic microorganisms. nih.govakjournals.com It is effective against both Gram-positive and Gram-negative bacteria. researchgate.net

| Bacterium | Activity | Noted Effects |

| Escherichia coli (uropathogenic) | Antibacterial & Anti-biofilm | Synergistic effect when combined with protocatechuic acid and catechin. mdpi.com |

| Staphylococcus aureus | Antibacterial | Inhibits growth. akjournals.com |

| Candida albicans | Not explicitly detailed in the provided context. | |

| Salmonella Typhimurium | Not explicitly detailed in the provided context. | |

| Enterobacter hormaechei (carbapenem-resistant) | Antibacterial & Anti-biofilm | MIC of 0.8 mg/mL. researchgate.net |

| Enterobacter cloacae (carbapenem-resistant) | Antibacterial & Anti-biofilm | MIC of 600 μg/mL. nih.gov |

| Pseudomonas aeruginosa | Antibacterial | Strong inhibitory effects. researchgate.net |

The antibacterial efficacy of this compound is attributed to its ability to disrupt key cellular functions in bacteria.

Antifungal Activity

This compound also exhibits antifungal properties. frontiersin.org For instance, it has shown potential against Sclerotium rolfsii, with a minimum inhibitory concentration (MIC) value of 0.5 mg/mL. researchgate.net

Mechanisms of Membrane Disruption and Biofilm Inhibition

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. nih.govresearchgate.net This disruption leads to a cascade of detrimental effects, including:

Decreased intracellular ATP concentration: this compound treatment has been shown to lower the levels of intracellular adenosine (B11128) triphosphate (ATP), indicating a disruption of cellular energy metabolism. nih.govresearchgate.net

Changes in intracellular pH and membrane potential: The integrity of the cell membrane is crucial for maintaining the proper pH and electrical potential across it. This compound causes a decrease in both intracellular pH and membrane potential. nih.govresearchgate.net

Morphological changes: Electron microscopy has revealed that this compound treatment leads to visible damage to the bacterial cell membrane, causing the cells to become enlarged, rough, and eventually collapse. nih.gov

In addition to its direct bactericidal effects, this compound is a potent inhibitor of biofilm formation. nih.govresearchgate.netfrontiersin.org Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. This compound has been shown to significantly inhibit biofilm formation by various bacteria, including carbapenem-resistant Enterobacter cloacae and Enterobacter hormaechei. nih.govresearchgate.net This anti-biofilm activity is dose-dependent and is achieved by preventing bacterial adhesion and the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. akjournals.commdpi.com Studies have also shown that this compound can kill bacterial cells already embedded within a biofilm. researchgate.net

Antidiabetic and Metabolic Syndrome Mechanisms

This compound has demonstrated potential in managing metabolic syndrome, a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes. mums.ac.ir Its mechanisms of action are multifaceted, involving the regulation of glucose and lipid metabolism, and the modulation of key signaling pathways. mums.ac.irnih.gov

Regulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound contributes to the regulation of glucose homeostasis and enhances insulin sensitivity through various actions. mums.ac.ir It has been shown to improve glucose tolerance and ameliorate insulin resistance. nih.govresearchgate.net One of the key mechanisms is the upregulation of proteins involved in hepatic insulin signaling, such as the insulin receptor, phosphatidylinositol-3 kinase, and glucose transporter 2 (GLUT2). nih.govresearchgate.net In insulin-resistant liver cells, this compound has demonstrated the ability to enhance glucose uptake. nih.gov Furthermore, it can stimulate glucose-induced insulin secretion from pancreatic beta-cells. researchgate.net The compound also plays a role in modulating the expression of glucose transporters, which are crucial for cellular glucose uptake in tissues like muscle and adipose tissue. mdpi.commdpi.com

Modulation of Adipocyte Activity and Lipid Metabolism

This compound influences adipocyte activity and lipid metabolism, which are critical components of metabolic health. mums.ac.ir It has been observed to inhibit the differentiation of adipocytes, the cells that store fat. nih.govfigshare.com This is achieved by downregulating key adipogenic markers, namely peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.govnih.gov By suppressing these factors, this compound helps to reduce the formation of new fat cells. figshare.com In terms of lipid metabolism, this compound has been shown to reduce levels of serum cholesterol, triglycerides, and free fatty acids in animal models. nih.goveurekaselect.com It also suppresses the activity of acetyl-CoA carboxylase (ACC) by promoting the phosphorylation of AMP-activated protein kinase (AMPK), which in turn inhibits fat synthesis and promotes lipid oxidation. mdpi.comresearchgate.net

Activation of AMPK/Sirt1/PGC-1α Pathway

A significant mechanism through which this compound exerts its metabolic benefits is the activation of the AMPK/Sirt1/PGC-1α pathway. nih.govfigshare.com AMPK is a central regulator of energy metabolism in cells. nih.gov Activation of AMPK by this compound has been observed in both white adipose tissue and liver tissue. nih.govfigshare.com This activation is crucial for its anti-obesity effects, as the inhibitory action of this compound on adipogenic factors is diminished when AMPK is silenced. nih.gov The activation of this pathway also contributes to enhanced mitochondrial synthesis and thermogenesis, further aiding in the improvement of glucose tolerance and reduction of insulin resistance. figshare.com Sirtuin 1 (Sirt1), another key regulator of metabolism, is also influenced by this compound, contributing to its beneficial effects. nih.govmdpi.com

Inhibition of Amylolytic Enzymes (e.g., α-amylase, α-glucosidase)

This compound has been identified as an inhibitor of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. nih.govcsic.es By inhibiting these enzymes, this compound can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing post-meal blood glucose spikes. mdpi.com Studies have shown that this compound exhibits a higher inhibitory efficiency against α-glucosidase compared to α-amylase. nih.gov The mode of inhibition against α-glucosidase has been identified as a mixed type. nih.gov This inhibitory action on amylolytic enzymes represents a direct mechanism by which this compound can contribute to glycemic control.

Cardioprotective Mechanisms

This compound exhibits cardioprotective properties, primarily through its ability to counteract oxidative stress and inflammation, which are key contributors to the development of cardiovascular diseases (CVD). researchgate.netbenthamdirect.com

Reduction of Oxidative Stress and Inflammatory Pathways in CVD

The cardioprotective effects of this compound are strongly linked to its antioxidant and anti-inflammatory activities. researchgate.netbenthamdirect.comnih.gov It has been shown to scavenge free radicals, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). researchgate.netbenthamdirect.comresearchgate.net This helps to protect cardiac tissues from oxidative damage. researchgate.net

Table of Research Findings on this compound's Molecular Mechanisms

| Category | Mechanism | Key Findings |

| Antidiabetic & Metabolic | Regulation of Glucose Homeostasis | Upregulates hepatic insulin signaling proteins (insulin receptor, PI3K, GLUT2). nih.govresearchgate.net Enhances glucose uptake in insulin-resistant cells. nih.gov |

| Modulation of Adipocyte Activity | Inhibits adipocyte differentiation by downregulating PPARγ and C/EBPα. nih.govnih.gov | |

| Modulation of Lipid Metabolism | Reduces serum cholesterol, triglycerides, and free fatty acids. nih.goveurekaselect.com Suppresses acetyl-CoA carboxylase (ACC) activity. mdpi.comresearchgate.net | |

| Activation of AMPK/Sirt1/PGC-1α | Activates AMPK in adipose and liver tissue. nih.govfigshare.com Activates the Sirt1 pathway. nih.govmdpi.com | |

| Inhibition of Amylolytic Enzymes | Inhibits α-amylase and α-glucosidase activity. nih.govcsic.es | |

| Cardioprotective | Reduction of Oxidative Stress | Scavenges free radicals and reduces lipid peroxidation. researchgate.netresearchgate.net Enhances antioxidant enzyme activity (SOD, GSH-Px). researchgate.netbenthamdirect.com |

| Reduction of Inflammation | Inhibits NF-κB and MAPK signaling pathways. researchgate.netbenthamdirect.comnih.gov Blocks pro-inflammatory cytokine production. researchgate.netbenthamdirect.com |

Impact on Nitric Oxide Metabolites and Vascular Health

This compound has demonstrated a significant influence on the intricate pathways governing vascular health, primarily through its interaction with nitric oxide (NO) signaling. Nitric oxide is a critical signaling molecule that plays a fundamental role in vascular homeostasis, regulating vascular tone, platelet aggregation, and proliferation of vascular smooth muscle cells. nih.govnih.govmdpi.com A reduction in NO bioavailability is a key factor in endothelial dysfunction, which underlies the development of cardiovascular diseases like hypertension. nih.govmdpi.com

Research indicates that this compound can positively impact vascular health by preserving or increasing the concentration of nitric oxide metabolites. In animal models of hypertension induced by Nω-Nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, the administration of this compound led to the preservation of plasma nitrite/nitrate (NOx) concentrations. nih.govtandfonline.com This effect was associated with the normalization of both systolic and diastolic blood pressure. nih.govtandfonline.com The chronic inhibition of NO synthesis by L-NAME leads to a sustained increase in blood pressure, and this compound's ability to counteract this suggests a restorative effect on NO availability. nih.gov

The beneficial impact of this compound on vascular health is also linked to its antioxidant properties. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a unifying mechanism in many vascular diseases. nih.govtandfonline.com Excessive ROS can lead to lipid peroxidation and damage to biological molecules, and it can also impair NO bioavailability by promoting the formation of peroxynitrite. nih.govnih.gov Studies have shown that this compound treatment reduces lipid peroxidation products and restores both enzymatic and non-enzymatic antioxidants in plasma. tandfonline.comtandfonline.com In human aortic endothelial cells, metabolites of this compound have been shown to ameliorate the damaging effects of lipotoxicity, including suppressed nitric oxide production. nih.gov Furthermore, in endothelial cells under inflammatory stress induced by tumor necrosis factor-alpha (TNF-α), this compound effectively reduced ROS production, which can decrease the scavenging of NO and thereby improve its bioavailability. nih.gov

Table 1: Effect of this compound on Blood Pressure and Plasma NO Metabolites in L-NAME-Induced Hypertensive Rats

| Group | Treatment | Systolic Blood Pressure (SBP) | Diastolic Blood Pressure (DBP) | Plasma Nitrite/Nitrate (NOx) |

|---|---|---|---|---|

| Control | Normal | Normal | Normal | Normal |

| L-NAME | 40 mg/kg BW | Increased | Increased | Significantly Decreased |

| L-NAME + VA | 50 mg/kg BW | Restored to Normal | Restored to Normal | Preserved |

Data derived from a study on Wistar rats over 30 days. nih.govtandfonline.com

Modulation of eNOS Expression

The primary enzyme responsible for the production of nitric oxide in the vascular endothelium is endothelial nitric oxide synthase (eNOS). nih.govmdpi.com The expression and activity of this enzyme are critical for maintaining vascular health. This compound has been shown to modulate eNOS expression and activity, although its effects appear to be dependent on the underlying physiological conditions.

In studies involving nitric oxide deficient hypertensive rats, this compound treatment was found to upregulate the downregulated expression of eNOS. researchgate.net This restoration of eNOS levels is a key mechanism for its antihypertensive effects, contributing to improved NO production and vascular function. nih.govnih.gov

However, the role of this compound in modulating eNOS is nuanced. In vitro studies using human umbilical vein endothelial cells (HUVECs) under normal, non-inflammatory conditions found that this compound did not significantly alter eNOS protein expression. nih.govacs.org This suggests that under normal physiological circumstances, this compound may not directly increase the synthesis of the eNOS enzyme. nih.gov

Interestingly, under conditions of inflammatory stress, the mechanism appears to be different. In HUVECs stimulated with the pro-inflammatory cytokine TNF-α, which typically suppresses eNOS, pretreatment with this compound was able to upregulate eNOS mRNA expression and, crucially, induce eNOS phosphorylation. nih.govmdpi.com Phosphorylation of eNOS at specific sites is a key step in its activation. nih.gov This indicates that while this compound may not affect basal eNOS expression, it can restore its function and promote NO bioavailability during pathological states like inflammation. nih.govmdpi.com This protective effect is mediated via the Akt-eNOS pathway, a critical signaling cascade in endothelial cells. nih.govmdpi.com Therefore, the induction of an inflammatory or pathological state seems to be a prerequisite for this compound to exert its protective properties by modulating eNOS. nih.govmdpi.com

Table 2: Summary of this compound's Effect on eNOS Expression in Different Models

| Model System | Condition | Effect on eNOS | Reference |

|---|---|---|---|

| NO-deficient hypertensive rats | In vivo | Upregulated downregulated eNOS expression | researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro (Normal) | No significant alteration in eNOS protein levels | nih.govacs.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | In vitro (TNF-α induced inflammation) | Upregulated eNOS mRNA and phosphorylation | nih.govmdpi.com |

Analytical Methodologies in Research

Chromatographic Techniques for Quantitative Determination

Chromatography is a fundamental technique for separating and quantifying vanillic acid from complex mixtures. High-performance liquid chromatography (HPLC) and reversed-phase liquid chromatography are the most commonly utilized methods.

HPLC with UV detection is a widely used method for the quantification of this compound. This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water containing an acid, such as ortho-phosphoric acid. ijpsonline.comijpsonline.com For instance, one method utilized a mobile phase of methanol and water (20:80) with 0.2% ortho-phosphoric acid at a flow rate of 1 ml/min, with detection at 220 nm. ijpsonline.comijpsonline.com Another study reported the separation of this compound using a mobile phase of 15% acetonitrile (B52724) with 50 mM ammonium (B1175870) phosphate (B84403) and 0.1% phosphoric acid, with detection at 225 nm. helixchrom.com The retention time for this compound can vary depending on the specific conditions, with one method reporting a retention time of 20.298 minutes. ijpsonline.comijpsonline.com

The choice of wavelength for UV detection is critical for sensitivity. Wavelengths between 220 nm and 280 nm are frequently employed for the analysis of this compound. ijpsonline.comijpsonline.comufrgs.br For example, a method for the simultaneous determination of several phenolic acids, including this compound, used a detection wavelength of 210 nm. nih.gov Another method for analyzing vanillin (B372448) and related compounds, including this compound, set the detection wavelength at 260 nm. orientjchem.org

Table 1: HPLC-UV Methods for this compound Determination

| Column | Mobile Phase | Flow Rate (ml/min) | Detection Wavelength (nm) | Retention Time (min) |

|---|---|---|---|---|

| Shim-pack HPLC C18 (250×4.6 mm, 5 μm) | Methanol:Water with 0.2% ortho-phosphoric acid (20:80) | 1 | 220 | 20.298 |

| ODS-3 (150X4.6) mm, 5 µm | Not specified | 1.0 | 260 | 1.3 |

| Intersil ODS-3 C18 | Acetonitrile and acidified water solution (gradient) | 1 | 210 | Not Specified |

Reversed-phase liquid chromatography is a predominant mode of HPLC used for this compound analysis. sielc.com In this technique, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Various reversed-phase methods have been developed for the analysis of this compound. A simple reversed-phase HPLC method can utilize a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com One specific reversed-phase method for the simultaneous estimation of several phenolic acids, including this compound, employed a Shim-pack HPLC C18 column (250×4.6 mm, 5 μm) with an isocratic mobile phase of methanol and water containing 0.2% ortho-phosphoric acid (20:80) at a flow rate of 1 ml/min. ijpsonline.comijpsonline.com

The versatility of reversed-phase LC allows for its application in the analysis of this compound in diverse samples, from plant extracts to biological fluids. ijpsonline.comijpsonline.comresearchgate.net The separation efficiency of reversed-phase columns enables the resolution of this compound from other structurally similar phenolic compounds. ijpsonline.comijpsonline.com

Mass Spectrometry Integration

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for the highly sensitive and selective determination of this compound. This combination allows for both the separation and the definitive identification and quantification of the compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. When coupled with a triple quadrupole mass spectrometer (MS/MS), it offers high selectivity and sensitivity. This technique has been successfully used for the analysis of this compound in complex samples such as polar ice cores. researchgate.net

In ESI-MS/MS, the analyte is first ionized and then fragmented, and specific fragment ions are monitored, which significantly reduces background noise and enhances specificity. For this compound, the analysis is often performed in the negative ion mode. researchgate.netnih.gov A study on the analysis of this compound in rat plasma utilized ESI-MS/MS for quantification. researchgate.net Another method involved a simple off-line derivatization with dansyl chloride to enhance the signal intensity of this compound in the positive electrospray mode. researchgate.netsemanticscholar.org

LC-MS/MS has become a gold standard for the quantitative analysis of this compound in biological matrices due to its superior sensitivity and specificity. nih.govskku.edu This technique is particularly valuable for pharmacokinetic studies where low concentrations of the analyte need to be accurately measured in complex biological fluids like plasma. researchgate.netnih.gov

A rapid and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the determination of this compound in rat plasma. researchgate.netnih.gov This method involved protein precipitation for sample preparation and used a Zorbax RRHD Eclipse Plus C18 column for chromatographic separation with a gradient elution of 0.1% formic acid and acetonitrile. researchgate.netnih.gov Quantification was achieved using multiple reaction monitoring (MRM) in the negative ion mode. researchgate.netnih.gov Another innovative approach utilized fast liquid chromatography coupled with tandem mass spectrometry (FLC-MS/MS) for the continuous determination of this compound in ice cores. acs.org

Method Validation Parameters (Linearity, Precision, Recovery, Detection Limits)

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Key validation parameters include linearity, precision, recovery, and detection limits.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound analysis, excellent linearity is often achieved. For instance, an HPLC-UV method demonstrated linearity in the range of 0.25-20 μg/ml. ijpsonline.comijpsonline.com An LC-MS/MS method for this compound in rat plasma showed a linear calibration curve over the range of 2-1,000 ng/ml with a correlation coefficient greater than 0.99. researchgate.netnih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). For the analysis of this compound, both intra-day and inter-day precision are evaluated. An LC-MS/MS method reported that the intra- and inter-day precision were within acceptable limits. researchgate.net

Recovery: Recovery experiments are performed to determine the accuracy of a method by measuring the amount of analyte that is successfully extracted from the matrix. For this compound, recovery values are generally high. One HPLC-UV method reported percentage recoveries in the range of 98-102%. ijpsonline.comijpsonline.com An LC-MS/MS method also demonstrated that the extraction recovery was within acceptable limits. researchgate.net

Detection Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. These values are crucial for determining the sensitivity of a method. For this compound, an HPLC-UV method reported an LOD of 0.085 μg/ml and an LOQ of 0.258 μg/ml. ijpsonline.com A highly sensitive FLC-MS/MS method for analyzing this compound in ice cores achieved a detection limit of 3.6 pg/mL. acs.org

Table 2: Method Validation Parameters for this compound Analysis

| Technique | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Recovery (%) |

|---|---|---|---|---|---|

| HPLC-UV | 0.25-20 μg/ml | Not Specified | 0.085 μg/ml | 0.258 μg/ml | 98-102 |

| LC-MS/MS | 2-1,000 ng/ml | >0.99 | Not Specified | Not Specified | Within acceptable limits |

| FLC-MS/MS | 10 pg/mL - 5 ng/mL | >0.99 | 3.6 pg/mL | Not Specified | Not Specified |

| HPLC-UV | 0.25-20 μg/ml | Not Specified | 0.085 μg/ml | 0.258 μg/ml | 98-102 |

Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction)

The accurate quantification of this compound from various sources necessitates robust sample preparation and extraction protocols to isolate the analyte from interfering matrix components. The choice of method depends on the sample type, the concentration of this compound, and the analytical technique to be employed.

Solid-Phase Extraction (SPE) is a widely used technique for the separation and pre-concentration of this compound, particularly from plant samples. nih.gov This chromatographic technique separates compounds based on their physical and chemical properties as they are passed through a solid stationary phase. wikipedia.org For this compound extraction, a column packed with a nano-sorbent, such as nickel-aluminum layered double hydroxide (B78521), can be employed. nih.gov The sample solution is passed through the SPE cartridge, where this compound is selectively adsorbed onto the solid phase. nih.govwikipedia.org After washing to remove impurities, the retained this compound is eluted using a suitable solvent, such as a 3 mol/L sodium hydroxide solution. nih.gov This method is effective for extracting trace levels of this compound from complex aqueous solutions. nih.gov SPE cartridges are also utilized in the preparation of microbial culture samples for analysis, where the acidified culture is loaded onto the cartridge, and the analyte is later eluted with an organic solvent mixture like dichloromethane-acetonitrile. nih.gov

Liquid-Liquid Extraction (LLE) is another common method. This technique separates compounds based on their relative solubilities in two different immiscible liquids. For instance, in the purification of vanillin, a related compound, LLE is used to remove impurities. google.com The pH of the aqueous solution containing the target compound is adjusted to control its solubility, and an organic solvent is used to extract either the desired compound or the impurities. google.com

Reactive Extraction has been explored for the separation of this compound from aqueous solutions like fermentation broths. researchgate.net This method involves using an extractant that chemically reacts with the this compound to form a complex that is more soluble in the organic phase. Tri-n-butyl phosphate (TBP) has been used as a reactive extractant, with natural oils such as sesame oil and groundnut oil acting as diluents. researchgate.net This approach can achieve high extraction efficiency, with groundnut oil showing a maximum efficiency of 93.01%. researchgate.net

Other techniques used for extracting this compound and related volatile compounds from plant materials include alcoholic extraction , steam distillation (SD) , and simultaneous steam distillation-extraction (SDE) . nih.gov Alcoholic extraction involves soaking the sample in an alcohol, typically ethanol, to dissolve the aromatic compounds. Steam distillation uses boiling water or steam to separate volatile compounds, which are then condensed and collected. nih.gov SDE is a variation that combines distillation and extraction into a single step and has been shown to be effective in identifying a greater number of volatile compounds from vanilla pods compared to other methods. nih.gov

Application in Complex Sample Matrices (e.g., Plasma, Ice Cores, Plant Extracts)

Analytical methodologies for this compound have been successfully applied to a variety of complex sample matrices, enabling its quantification in biological fluids, environmental archives, and natural products.